molecular formula C7H9NO3 B14046005 Methyl 2-cyano-3-oxopentanoate CAS No. 64373-44-0

Methyl 2-cyano-3-oxopentanoate

Cat. No.: B14046005
CAS No.: 64373-44-0
M. Wt: 155.15 g/mol
InChI Key: HYZFGBDPAKOEIJ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-oxopentanoate is an organic compound with the molecular formula C7H9NO3. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both cyano and ester functional groups. This compound is of significant interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with an appropriate ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-cyano-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.

    Industry: This compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-oxopentanoate involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxopentanoate
  • Ethyl 2-cyano-3-oxopentanoate
  • Methyl 2-cyano-3-oxobutanoate

Uniqueness

Methyl 2-cyano-3-oxopentanoate is unique due to its combination of cyano and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

64373-44-0

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-cyano-3-oxopentanoate

InChI

InChI=1S/C7H9NO3/c1-3-6(9)5(4-8)7(10)11-2/h5H,3H2,1-2H3

InChI Key

HYZFGBDPAKOEIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C(=O)OC

Origin of Product

United States

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